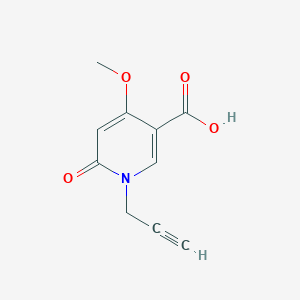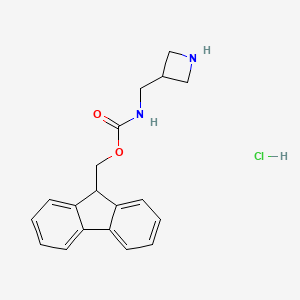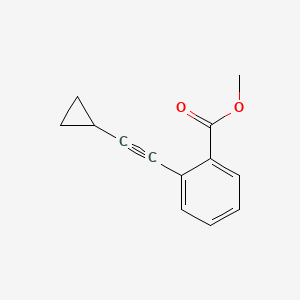
Methyl 2-(cyclopropylethynyl)benzoate
Vue d'ensemble
Description
“Methyl 2-(cyclopropylethynyl)benzoate” is a chemical compound with the formula C13H12O2 . It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-(cyclopropylethynyl)benzoate” are not clearly mentioned in the search results .Applications De Recherche Scientifique
Cyclization Reactions in Synthesis
Methyl 2-(cyclopropylethynyl)benzoate has been used in cyclization reactions to synthesize various compounds. For example, it was involved in a study where Cy2NH·HX improved the cyclization reactions of o-(alk-1-ynyl)benzoates with CuX2 (X = Cl, Br) to synthesize 4-haloisocoumarins and 5-bromo-2-pyrone. Methyl 2-(2-phenylethynyl)benzoate, a related compound, showed enhanced yields in the presence of Cy2NH·HCl, indicating the potential of methyl 2-(cyclopropylethynyl)benzoate in similar reactions (Liang, Xie, & Li, 2007).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a similar compound, exhibited unique properties in crystal engineering, undergoing a phase transition under high pressure. It transformed from a Z′ = 8 structure to a Z′ = 2 structure, demonstrating the potential of related benzoates like methyl 2-(cyclopropylethynyl)benzoate in studying structural phase transitions under varying conditions (Johnstone et al., 2010).
Synthetic Versatility in Organic Synthesis
Methyl 2-formyl benzoate, a variant of the compound, is highlighted for its versatility as a precursor in organic synthesis. It has a range of pharmacological activities and is an important structure for developing new bioactive molecules, indicating a similar potential for methyl 2-(cyclopropylethynyl)benzoate (Farooq & Ngaini, 2019).
Conductive Polymers in Energy Storage
Cyclopentadithiophene and methyl-2,5-dibromobenzoate, a compound related to methyl 2-(cyclopropylethynyl)benzoate, have been used in synthesizing conductive polymers. These polymers were then applied as binders in lithium-ion battery anodes, suggesting potential applications of methyl 2-(cyclopropylethynyl)benzoate in energy storage technologies (Wang et al., 2017).
Safety And Hazards
“Methyl 2-(cyclopropylethynyl)benzoate” is considered a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-(2-cyclopropylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-5-3-2-4-11(12)9-8-10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBAJLVMSZHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylethynyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



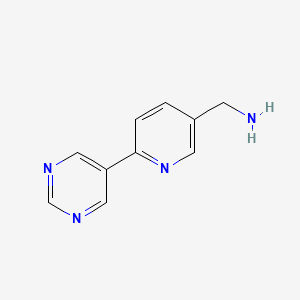
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
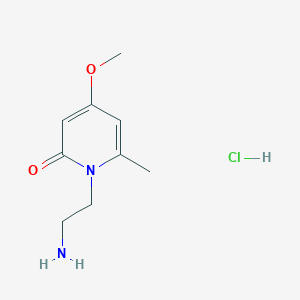
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
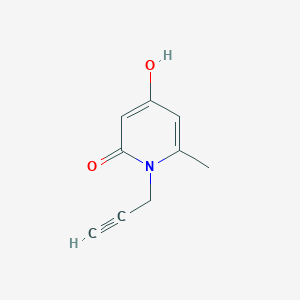
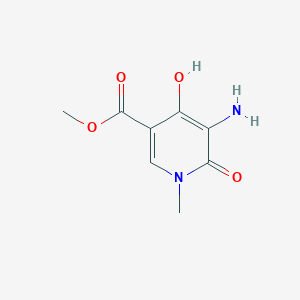
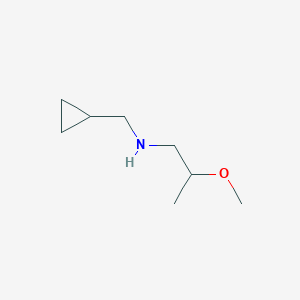
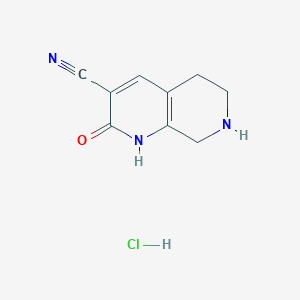
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)
